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Introduction

The quantitative determination of protease activity is fundamental in various fields of biological
research and drug development. A widely used method involves the use of chromogenic
substrates that release a light-absorbing molecule upon enzymatic cleavage. N-(3-[2-
Furyllacryloyl)-Glycyl-L-Leucinamide (FAGLA) is a synthetic dipeptide substrate particularly
useful for the continuous spectrophotometric assay of endopeptidases, such as thermolysin
and other metalloproteinases. The principle of the assay is based on the hydrolysis of the
peptide bond between the glycine and leucine residues by the protease. This cleavage results
in a decrease in absorbance at 345 nm, which is directly proportional to the rate of substrate
hydrolysis and, consequently, the protease activity. The furylacryloyl group on the N-terminus of
the peptide allows for this convenient spectrophotometric monitoring.[1] This application note
provides a detailed protocol for the determination of protease activity using FAGLA, with
thermolysin as a model enzyme.

Principle of the Assay

The FAGLA substrate contains a furylacryloyl (FA) group linked to a dipeptide (Gly-Leu). The
electronic environment of the FA group is altered upon cleavage of the adjacent peptide bond
by a protease. This alteration leads to a decrease in the molar extinction coefficient of the
solution at 345 nm. The rate of this absorbance decrease is a direct measure of the enzyme's
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catalytic activity. The change in molar extinction coefficient (Ag) for this reaction at 345 nm is
-310 M~tcm~1[1][2].

Materials and Reagents

Reagent Supplier Catalog #
N-(3-[2-Furyl]acryloyl)-Glycyl-
(3 ) Y] yloy)-Glycy VWR or equivalent N/A

L-Leucinamide (FAGLA)
Thermolysin from Bacillus ) )

) Sigma-Aldrich T7902
thermoproteolyticus rokko
2-(N-
morpholino)ethanesulfonic Sigma-Aldrich M3671
acid (MES)
Calcium Chloride (CaClz) Sigma-Aldrich C1016
Sodium Chloride (NaCl) Sigma-Aldrich $9888
Dimethyl sulfoxide (DMSO) Sigma-Aldrich D8418
Hydrochloric Acid (HCI) Fisher Scientific Al44
Sodium Hydroxide (NaOH) Fisher Scientific S318

Experimental Protocols
Preparation of Reagents

1.1. Assay Buffer (50 mM MES, 1 mM CacClz, 150 mM NacCl, pH 6.5)

Dissolve 9.76 g of MES in 800 mL of deionized water.

Add 0.111 g of CaClz and 8.77 g of NaCl.

Adjust the pH to 6.5 with 1 M NaOH or 1 M HCI.

Bring the final volume to 1 L with deionized water.

Filter the buffer through a 0.22 pm filter and store at 4°C.
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1.2. FAGLA Stock Solution (10 mM in DMSO)

FAGLA has a molecular weight of 307.33 g/mol .

To prepare a 10 mM stock solution, dissolve 3.07 mg of FAGLA in 1 mL of DMSO.

Vortex thoroughly to ensure complete dissolution.

Store the stock solution in small aliquots at -20°C, protected from light. The use of DMSO
helps to improve the solubility of the substrate.[1]

1.3. Thermolysin Stock Solution (1 mg/mL)
e Prepare a 1 mg/mL stock solution of thermolysin in the Assay Buffer.

e The exact concentration should be determined by measuring the absorbance at 280 nm
using an extinction coefficient of EX% = 17.7.

» Store the enzyme solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Assay Procedure

The following protocol is optimized for a standard 1 mL cuvette-based spectrophotometer
assay. The volumes can be scaled down for use in a 96-well plate reader.

e Prepare the Reaction Mixture:

o In a 1.5 mL microcentrifuge tube, prepare the reaction mixture by adding the following
components in the specified order:

» Assay Buffer: 880 uL
» FAGLA Stock Solution (10 mM): 100 pL (for a final concentration of 1 mM)
= Mix gently by pipetting.

o Equilibration:

o Transfer the reaction mixture to a quartz cuvette with a 1 cm path length.
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o Incubate the cuvette in the spectrophotometer's temperature-controlled cell holder at 25°C
for 5 minutes to allow the temperature to equilibrate.

e Blank Measurement:

o Set the spectrophotometer to measure absorbance at 345 nm.

o Blank the instrument using the reaction mixture without the enzyme.
« Initiate the Reaction:

o Add 20 puL of a freshly prepared dilution of the thermolysin stock solution (e.g., 0.1 mg/mL)
to the cuvette.

o Quickly mix the contents of the cuvette by gently pipetting up and down or by inverting the
cuvette (if sealed). Avoid introducing air bubbles.

o Data Acquisition:
o Immediately start monitoring the decrease in absorbance at 345 nm over time.
o Record the absorbance every 15 seconds for a total of 5 minutes.

o Ensure that the initial rate of the reaction is linear. If the absorbance change is too rapid or
too slow, adjust the enzyme concentration accordingly.

Data Presentation
Calculation of Protease Activity

The activity of the protease can be calculated using the Beer-Lambert law.
Formula:

Activity (umol/min/mL) = (AAsas/min) / (Ae x path length) x (1 /V_enzyme) x 10°
Where:

e AAsas/min: The initial linear rate of absorbance decrease per minute.
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Ag: The change in molar extinction coefficient for FAGLA hydrolysis at 345 nm (-310
M~icm=1).[1]

Path length: The path length of the cuvette (typically 1 cm).

V_enzyme: The volume of the enzyme solution added to the assay in mL.

10¢: Conversion factor from M to puM.
Example Calculation:

If the rate of absorbance change (AAsas/min) is -0.05, and 0.02 mL of enzyme was used in a 1
cm cuvette:

Activity = (-0.05) / (-310 x 1) x (1 / 0.02) x 10° Activity = 8064.5 pmol/min/mL

Kinetic Parameters of Thermolysin with FAGLA

The following table summarizes the reported kinetic parameters for the hydrolysis of FAGLA by
thermolysin. These values are essential for designing experiments and for comparative studies.

Parameter Value Conditions Reference
15-20 mM
K m ) pH 7.5, 25°C
(estimated)
Optimal pH ~7.0-8.25 25°C
Visualizations

Chemical Reaction of FAGLA Hydrolysis

The diagram below illustrates the enzymatic cleavage of FAGLA by a protease, resulting in the
separation of the furylacryloyl-glycine and leucineamide fragments.

(eg P'I[Eteer;stiysin) —-—-—1 N-(3-[2-Furyl]acryloyl)-Glycyl-L-Leucinamide (FAGLA) Hydrolysis P Furylacryloyl-Glycine + L-Leucinamide
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FAGLA hydrolysis by a protease.

Experimental Workflow for FAGLA Protease Assay

This diagram outlines the key steps involved in the spectrophotometric determination of
protease activity using FAGLA.
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Experimental workflow for the FAGLA assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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